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Compound of Interest

Compound Name: Mandestrobin 2-Demethyl

Cat. No.: B15293664 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Mandestrobin is a broad-spectrum strobilurin fungicide that functions by inhibiting mitochondrial

respiration in fungi. Its metabolism within biological systems and the environment leads to the

formation of various derivatives, including Mandestrobin 2-Demethyl. This technical guide

provides a summary of the available chemical information for Mandestrobin 2-Demethyl and

outlines standard methodologies for acquiring and interpreting its spectroscopic data (NMR, IR,

MS). Due to the limited availability of public domain experimental spectra for this specific

metabolite, this document also presents predicted data and generalized experimental protocols

to guide researchers in its characterization.

Chemical and Physical Properties
A summary of the known chemical properties for Mandestrobin 2-Demethyl is presented in

Table 1. This information is crucial for the planning of analytical experiments.
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Property Value Source

IUPAC Name

2-[2-[(2,5-

dimethylphenoxy)methyl]pheny

l]-2-hydroxy-N-

methylacetamide

LGC Standards

Molecular Formula C₁₈H₂₁NO₃ LGC Standards

Molecular Weight 299.36 g/mol CymitQuimica[1]

Canonical SMILES
CNC(=O)C(O)c1ccccc1COc1c

c(C)ccc1C
CymitQuimica[1]

InChIKey
OYKCFMMPPNZXFX-

UHFFFAOYSA-N
CymitQuimica[1]

Spectroscopic Data (Predicted)
As experimental spectroscopic data for Mandestrobin 2-Demethyl is not readily available in

the public domain, Table 2 provides a summary of predicted data based on its chemical

structure. These predictions can serve as a preliminary guide for the identification and

characterization of this compound.
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Spectroscopy Predicted Data

¹H-NMR

Signals expected in the aromatic region (δ 6.5-

7.5 ppm), a singlet for the benzylic protons (δ

~5.0 ppm), a signal for the methine proton

adjacent to the hydroxyl group, signals for the

two methyl groups on the phenoxy ring (δ ~2.2

ppm), and a signal for the N-methyl group.

¹³C-NMR

Resonances anticipated for the aromatic

carbons, the benzylic carbon, the carbon

bearing the hydroxyl group, the two methyl

carbons on the phenoxy ring, and the N-methyl

carbon. The carbonyl carbon of the amide will

also show a characteristic downfield shift.

IR (Infrared)

Characteristic absorption bands are expected

for the O-H stretch of the hydroxyl group (~3300

cm⁻¹), the N-H stretch of the amide (~3300

cm⁻¹), the C=O stretch of the amide (~1640

cm⁻¹), C-O stretches of the ether and alcohol,

and C-H stretches of the aromatic and aliphatic

groups.

MS (Mass Spec.)

The protonated molecule [M+H]⁺ would be

expected at m/z 300.37. Key fragmentation

patterns would likely involve the cleavage of the

benzylic ether bond and loss of the amide

group.

Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for a

compound such as Mandestrobin 2-Demethyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified Mandestrobin 2-
Demethyl in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5
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mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H-NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2

seconds.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C-NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: spectral width of 200-240 ppm, a larger number of scans may be

required for adequate signal-to-noise.

2D NMR (COSY, HSQC, HMBC): Acquire two-dimensional spectra to aid in the complete

assignment of proton and carbon signals and to confirm the chemical structure.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid State (ATR): Place a small amount of the solid sample directly on the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide

(KBr) and press into a thin, transparent pellet.

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, dichloromethane) and

place a drop between two salt plates (e.g., NaCl, KBr).

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:
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Record a background spectrum of the empty sample holder (or pure solvent).

Record the sample spectrum over the range of 4000-400 cm⁻¹.

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a

suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile, often with

a small amount of formic acid or ammonium acetate to promote ionization).

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization

source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization -

APCI) and a mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap).

Data Acquisition (MS¹):

Infuse the sample solution directly into the ion source or inject it via a liquid

chromatograph (LC-MS).

Acquire a full scan mass spectrum to determine the molecular weight of the parent ion.

Data Acquisition (MS² or MS/MS):

Select the parent ion of interest for fragmentation.

Acquire a product ion spectrum to obtain information about the structure of the molecule

based on its fragmentation pattern.

Visualizations
The following diagrams illustrate a general workflow for metabolite characterization and a

conceptual metabolic pathway for Mandestrobin.
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Caption: Workflow for the Characterization of a Novel Metabolite.
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Caption: Simplified Conceptual Metabolic Pathway of Mandestrobin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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